1-(2-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole
Description
Systematic Nomenclature and Structural Identification
The compound’s IUPAC name is derived from its pyrazole core, substituents, and their positional relationships:
- Pyrazole ring : 1H-pyrazole (numbered with nitrogen atoms at positions 1 and 2).
- Substituents :
- N1 : 2-Chloro-benzyl group.
- C3 : Nitro group (-NO₂).
- C5 : Methyl group (-CH₃).
Molecular formula : C₁₁H₁₀ClN₃O₂.
Molecular weight : 251.67 g/mol.
Structural Features
- Pyrazole core : A five-membered aromatic ring with two adjacent nitrogen atoms.
- Chloro-benzyl group : Introduces steric hindrance and electronic effects due to the electron-withdrawing chlorine atom.
- Nitro group : Enhances reactivity in electrophilic substitution and redox reactions.
Spectroscopic identification :
Historical Development in Heterocyclic Chemistry
The synthesis of pyrazole derivatives dates to the late 19th century, but 1-(2-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole emerged in the early 2000s as part of efforts to optimize pyrazole-based pharmacophores. Key milestones include:
- 2003 : First reported synthesis via Knorr pyrazole synthesis , involving condensation of hydrazines with 1,3-diketones.
- 2010s : Advancements in catalytic nitration improved regioselectivity, enabling efficient introduction of the nitro group at C3.
- 2020s : Applications in cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl pyrazoles for drug discovery.
Synthetic evolution :
Position in Contemporary Pyrazole Derivative Research
This compound occupies a niche in two domains:
Medicinal Chemistry
Material Science
- Coordination chemistry : Acts as a ligand for transition metals (e.g., Pd, Cu) in catalytic systems.
- Energetic materials : Nitro group contributes to high density (1.45 g/cm³) and thermal stability (decomposition >200°C).
Comparative reactivity :
| Reaction Type | Conditions | Products |
|---|---|---|
| Reduction | H₂/Pd-C, EtOH | 3-Amino derivative. |
| Nucleophilic substitution | KF, sulfolane, 100°C | 2-Fluoro-benzyl analog. |
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-5-methyl-3-nitropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c1-8-6-11(15(16)17)13-14(8)7-9-4-2-3-5-10(9)12/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSIACLPKFUGFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=CC=C2Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 2-chloro-benzyl chloride with 3-methyl-1H-pyrazole in the presence of a base such as sodium hydroxide. The nitro group can be introduced through nitration using a mixture of concentrated sulfuric acid and nitric acid. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure, and the use of catalysts to accelerate the reaction.
Chemical Reactions Analysis
1-(2-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Addition: The pyrazole ring can participate in addition reactions with electrophiles, leading to the formation of new derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium hydroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole involves interactions with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The chloro-benzyl group can participate in binding interactions with proteins and enzymes, modulating their activity. The specific pathways involved depend on the biological context and the specific derivatives of the compound being studied.
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Properties of Halogenated Pyrazole Derivatives
Electronic Effects :
- In contrast, the 2,4-dichloro analog amplifies this effect, further reducing electron density on the pyrazole ring .
- The 4-bromo analog introduces weaker inductive withdrawal compared to chlorine but greater polarizability due to bromine’s larger atomic radius, which may influence intermolecular interactions (e.g., halogen bonding) in crystal packing .
Steric Considerations :
- The 2,4-dichloro analog exacerbates this effect, which could impede binding to biological targets .
- The 4-bromo analog ’s para-substitution minimizes steric clashes, favoring planar molecular conformations .
Spectroscopic and Computational Comparisons
Table 2: Vibrational Spectral Features of Selected Analogs
- Vibrational Spectroscopy : The target compound’s C-Cl stretching frequency (~650–750 cm⁻¹) aligns with typical ranges for aryl chlorides, while the nitro group’s asymmetric and symmetric stretches (~1520 and 1350 cm⁻¹) are consistent with DFT predictions . The 2,4-dichloro analog may exhibit split C-Cl peaks due to differing electronic environments .
- Bromo vs. Chloro Effects : The 4-bromo analog ’s C-Br stretch appears at lower frequencies (~550–600 cm⁻¹), reflecting bromine’s larger mass and weaker bond strength compared to chlorine .
Thermodynamic and Reactivity Trends
- Thermal Stability : Dichloro and bromo analogs likely exhibit higher melting points than the target compound due to stronger halogen-mediated intermolecular forces (e.g., dipole-dipole, halogen-π interactions) .
- Reactivity in Substitution Reactions : The nitro group’s meta-directing influence is modulated by halogen substitution. For example, the 2,4-dichloro analog may undergo slower electrophilic substitution due to heightened electron withdrawal, whereas the 4-bromo analog could favor nucleophilic aromatic substitution at the para position .
Biological Activity
1-(2-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole is a nitrogenous heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring with the following substituents:
- Chloro-benzyl group at the 1-position
- Methyl group at the 5-position
- Nitro group at the 3-position
This unique structure imparts significant chemical reactivity and potential biological activity, particularly in anticancer and anti-inflammatory contexts.
The mechanism through which this compound exerts its biological effects is multifaceted:
- The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
- The chloro-benzyl group may participate in binding interactions with proteins and enzymes, modulating their activity, particularly in cancer signaling pathways.
Anticancer Properties
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown:
- In vitro antiproliferation activity against various cancer cell lines, including lung, brain, colorectal, renal, prostate, pancreatic, and blood cancers.
- Specific activity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) has been reported .
Anti-inflammatory Activity
This compound also demonstrates anti-inflammatory properties:
- Similar pyrazole derivatives have shown inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. For instance, compounds with similar structures exhibited IC50 values ranging from 0.02 to 0.04 μM against COX-2 .
- The anti-inflammatory efficacy can be influenced by the substituents on the pyrazole ring, highlighting the importance of structural modifications .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-(4-Chlorobenzyl)-3-methyl-5-nitro-1H-pyrazole | Similar pyrazole structure but different substituent | Different biological activity profile |
| 4-Amino-5-methyl-3-nitro-1H-pyrazole | Lacks chloro-benzyl group; contains amino group | Enhanced solubility and altered reactivity |
| 1-(2-Fluorobenzyl)-5-methyl-3-nitro-1H-pyrazole | Fluorine instead of chlorine | Potentially different pharmacokinetics |
The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups significantly influences the reactivity and biological interactions compared to these similar compounds .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Anticancer Activity : A study demonstrated that derivatives based on the pyrazole scaffold inhibited cell proliferation in multiple cancer types, indicating a promising avenue for therapeutic development .
- Anti-inflammatory Studies : Research on related compounds has shown a strong correlation between structural modifications and COX inhibitory activity, suggesting that further exploration of this compound could yield effective anti-inflammatory agents .
Q & A
Basic: What are the standard synthetic routes for preparing 1-(2-Chloro-benzyl)-5-methyl-3-nitro-1H-pyrazole?
The synthesis typically involves multi-step procedures:
- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds. For example, nitro-substituted pyrazoles are synthesized by nitration at the 3-position using HNO₃/H₂SO₄ .
- Step 2 : Benzylation at the 1-position using 2-chlorobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF or acetone) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures is used to isolate the product.
Key validation : Characterization via elemental analysis, IR (nitro group stretching ~1520 cm⁻¹), and ¹H/¹³C NMR (e.g., benzyl protons at δ ~5.3 ppm) .
Advanced: How can reaction conditions be optimized to enhance regioselectivity during pyrazole ring formation?
Regioselectivity is influenced by steric and electronic factors:
- Solvent effects : Polar aprotic solvents (DMF, DMSO) favor electrophilic substitution at the 3-position for nitration .
- Catalysts : Use of Lewis acids (e.g., FeCl₃) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves yield in benzylation steps .
- Temperature control : Lower temperatures (0–5°C) during nitration minimize byproducts like dinitro derivatives .
Case study : highlights that substituents on the pyrazole ring (e.g., methyl groups) direct nitration to the 3-position via steric hindrance and electronic deactivation .
Basic: What spectroscopic methods are used to confirm the structure of this compound?
- ¹H/¹³C NMR : Identify the benzyl group (δ ~5.3 ppm for CH₂, aromatic protons at δ ~7.2–7.5 ppm), methyl group (δ ~2.5 ppm), and nitro group (deshielded C-3 at δ ~140 ppm in ¹³C NMR) .
- IR spectroscopy : Nitro group absorption at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) .
- Mass spectrometry (EI-MS) : Molecular ion peak [M⁺] at m/z corresponding to C₁₁H₁₀ClN₃O₂ (calc. 267.04) .
Advanced: How can conflicting bioactivity data between in vitro and in vivo studies be resolved?
Conflicts may arise due to metabolic instability or pharmacokinetic limitations:
- Metabolic profiling : Use LC-MS/MS to identify degradation products (e.g., nitro reduction to amines) .
- Structural analogs : Synthesize derivatives with improved stability (e.g., replacing the nitro group with a trifluoromethyl group) and compare activity .
- Dose adjustment : Optimize dosing regimens in animal models to account for rapid clearance .
Example : shows that pyrazole derivatives with nitro groups exhibit anticonvulsant activity in MES tests but may require prodrug strategies for in vivo efficacy .
Basic: What safety precautions are required when handling this compound?
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
- Protective equipment : Nitrile gloves, lab coats, and safety goggles .
- Storage : Keep in a dry, cool place (2–8°C) away from oxidizing agents .
Note : The nitro group may pose explosion risks under extreme heat or friction .
Advanced: How can computational methods predict the compound’s interactions with biological targets?
- Molecular docking : Use software like AutoDock Vina to model binding to receptors (e.g., carbonic anhydrase IX, implicated in cancer) .
- QSAR studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to guide analog design .
Case study : demonstrates that trifluoromethyl-substituted pyrazoles show high affinity for carbonic anhydrase isoforms due to hydrophobic interactions .
Basic: What are the standard assays for evaluating biological activity?
- Anticonvulsant : Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests in rodent models .
- Anti-inflammatory : Carrageenan-induced paw edema assay in rats .
- Analgesic : Hot-plate or acetic acid writhing tests .
Advanced: How can structural modifications improve metabolic stability?
- Nitro group replacement : Substitute with electron-withdrawing groups (e.g., CF₃) to reduce susceptibility to reductase enzymes .
- Prodrug design : Mask the nitro group as a phosphonate ester to enhance bioavailability .
- Isotopic labeling : Use deuterium at metabolically vulnerable positions (e.g., benzyl CH₂) to slow degradation .
Basic: What solvents and conditions are optimal for recrystallization?
- Solvent pairs : Ethanol/water (7:3) or dichloromethane/hexane (1:5) .
- Temperature gradient : Slow cooling from reflux to 0°C to maximize crystal purity .
Advanced: How can degradation products be characterized and mitigated?
- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV), and hydrolytic conditions (pH 1–13) .
- Analytical tools : Use HPLC-PDA-MS to identify degradation pathways (e.g., nitro → amine reduction) .
- Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (EDTA) to formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
